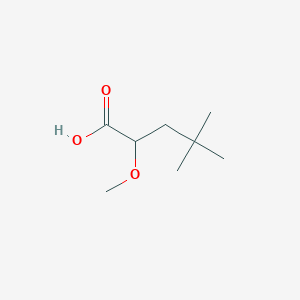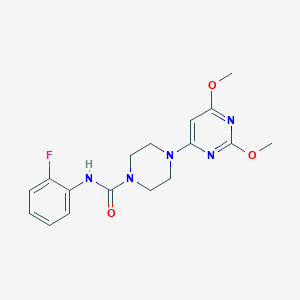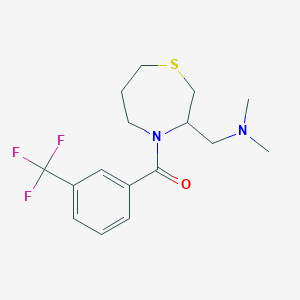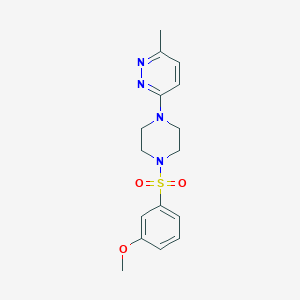
2-Methoxy-4,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,4-dimethylpentanoic acid is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4,4-dimethylpentanoic acid is1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms. Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes .Physical And Chemical Properties Analysis
2-Methoxy-4,4-dimethylpentanoic acid is a powder at room temperature . It has a molecular weight of 160.21 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Facile Synthesis of Furanones : Research by Beltaïef et al. (1997) on the synthesis of 4-methoxycarbonyl-2(5H)-furanone, involving formylation followed by acid-catalyzed transesterification, demonstrates the type of synthetic applications in which similar compounds like 2-Methoxy-4,4-dimethylpentanoic acid might be involved (Beltaïef, Besbes, Amri, & Villieras, 1997).
- Photoremovable Protecting Groups : A study on 2,5-Dimethylphenacyl Esters by Zabadal et al. (2001) illustrates the potential of methoxy-containing compounds to act as photoremovable protecting groups for carboxylic acids, which could be an area where 2-Methoxy-4,4-dimethylpentanoic acid finds application (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Catalysis and Material Science
- Hydrogenation of Dimethyl Oxalate : The work by Cui et al. (2014) on the selective hydrogenation of dimethyl oxalate to 2-methoxyethanol using Cu/ZrO2 catalysts underscores the importance of catalyst design in achieving high selectivity and yield in reactions involving methoxy groups, which could relate to processes involving 2-Methoxy-4,4-dimethylpentanoic acid (Cui, Wen, Chen, & Dai, 2014).
Flavor and Fragrance Chemistry
- Key Flavor Compounds : Research on natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) by Schwab (2013) highlights the significance of methoxy and dimethyl groups in key flavor compounds in fruits, suggesting potential applications of 2-Methoxy-4,4-dimethylpentanoic acid in the development of flavor and fragrance compounds (Schwab, 2013).
Pharmaceutical Applications
- Synthetic Estrogens : An assay on a synthetic estrogen by Sturnick and Gargill (1952) demonstrates the pharmaceutical applications of compounds with methoxy and dimethylpentanoic acid structures, providing insights into how 2-Methoxy-4,4-dimethylpentanoic acid might be relevant in the synthesis of novel pharmaceutical compounds (Sturnick & Gargill, 1952).
Safety and Hazards
The safety information for 2-Methoxy-4,4-dimethylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes . These compounds have wide applications in fields like pharmaceuticals and agrochemicals , suggesting potential future directions for 2-Methoxy-4,4-dimethylpentanoic acid in these areas.
Propiedades
IUPAC Name |
2-methoxy-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOQFVPHJVRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,4-dimethylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)


![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)